An In-depth Technical Guide to 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate (CAS 286366-70-9)
An In-depth Technical Guide to 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate (CAS 286366-70-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from closely related analogues to present a robust guide for researchers.
Introduction: The Significance of the Thienyl-Propanone Dithiocarbamate Scaffold
The molecular architecture of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate integrates three key pharmacophores: a thiophene ring, a 1,3-dicarbonyl system (masked as a chalcone precursor), and a dithiocarbamate moiety. This combination holds significant promise in drug development. Thiophene derivatives are known for their wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] Chalcones, or α,β-unsaturated ketones, serve as versatile precursors and exhibit their own spectrum of biological effects, notably as cytotoxic agents against cancer cell lines.[4][5][6][7] The dithiocarbamate group is a potent metal chelator and can modulate various signaling pathways, contributing to antimicrobial, antifungal, and antitumor activities.[8][9][10]
The strategic combination of these fragments in the target molecule suggests a potential for synergistic or unique biological activities, making it a compelling subject for further investigation.
Physicochemical Characteristics
Table 1: Computed and Inferred Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₁₄H₁₃NOS₃ | PubChem[11] |
| Molecular Weight | 307.5 g/mol | PubChem[11] |
| IUPAC Name | (3-oxo-3-phenyl-1-thiophen-3-ylpropyl) carbamodithioate | PubChem[11] |
| Physical State | Likely a solid at room temperature. | Dithiocarbamates and chalcones are generally solids.[9] |
| Melting Point | Not available. Expected to be a defined melting point for a pure crystalline solid. | General knowledge of organic compounds. |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and ethanol.[12] Limited solubility in water. | General solubility of dithiocarbamates and chalcone derivatives. |
| XLogP3-AA | 3.2 | PubChem[11] |
Synthesis and Mechanism
The synthesis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate can be logically approached through a two-step process, commencing with the synthesis of a thienyl chalcone intermediate, followed by the addition of a dithiocarbamate moiety.
Step 1: Synthesis of the Chalcone Intermediate (1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one)
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an acetophenone.[4]
Reaction: 3-Thiophenecarboxaldehyde + Acetophenone → 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one
Causality of Experimental Choices: The use of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the 3-thiophenecarboxaldehyde. The subsequent dehydration of the aldol addition product is typically facile, driven by the formation of a conjugated system. Ethanol is a common solvent as it can dissolve both the reactants and the base.
Step 2: Michael Addition of Dithiocarbamate
The dithiocarbamate moiety is introduced via a Michael addition reaction to the α,β-unsaturated carbonyl system of the chalcone.[13] The dithiocarbamic acid, generated in situ from an amine and carbon disulfide, acts as the nucleophile.
Reaction: 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one + Ammonium dithiocarbamate → 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate
Causality of Experimental Choices: The reaction is typically carried out in a polar solvent to facilitate the formation and reaction of the ionic intermediates. The dithiocarbamic acid is unstable and is therefore generated in the presence of the chalcone. The nucleophilic sulfur atom of the dithiocarbamate attacks the β-carbon of the chalcone's conjugated system.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate | C14H13NOS3 | CID 2725889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities [chemrevlett.com]
